Cas no 1261973-24-3 (3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid)
3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid
- 3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
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- MDL: MFCD18318637
- Inchi: 1S/C14H14N2O4S/c1-16(2)21(19,20)11-6-3-5-10(9-11)12-7-4-8-15-13(12)14(17)18/h3-9H,1-2H3,(H,17,18)
- InChI Key: FWHORELSXLMKLD-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C2=CC=CN=C2C(=O)O)C=1)(N(C)C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 472
- XLogP3: 1.5
- Topological Polar Surface Area: 96
3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB325498-5 g |
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%; . |
1261973-24-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB325498-5g |
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%; . |
1261973-24-3 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid Suppliers
3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Professional Introduction to 3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic Acid (CAS No. 1261973-24-3)
3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid, with the CAS number 1261973-24-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate molecular structure, has been the subject of extensive research due to its potential applications in drug development and therapeutic interventions.
The molecular formula of 3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid underscores its complexity, featuring a pyridine core substituted with a phenyl group that is further modified by a dimethylsulfamoyl moiety. This structural arrangement not only contributes to its unique chemical properties but also opens up diverse possibilities for its utility in medicinal chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating pyridine and phenyl rings. These structures are known for their ability to interact with biological targets in a highly specific manner, making them invaluable in the design of novel therapeutic agents. The presence of the dimethylsulfamoyl group in 3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid adds an additional layer of functionality, enhancing its potential as a pharmacophore.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The pyridine ring is a common motif in many bioactive molecules, and its ability to modulate enzyme activity and receptor binding has been well-documented. The dimethylsulfamoyl group, on the other hand, can serve as a hinge region or an anchor point for further chemical modifications, allowing for the creation of derivatives with enhanced pharmacological properties.
Recent studies have highlighted the importance of sulfonamide derivatives in medicinal chemistry. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The incorporation of a sulfamoyl group into the phenyl ring of 3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid not only retains these beneficial properties but also introduces new opportunities for structural optimization.
The synthesis of 3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid presents a formidable challenge due to its complex structure. However, advancements in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in achieving the desired product with high yield and purity.
In terms of biological activity, preliminary studies on 3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid have shown promising results. In vitro assays have indicated that this compound exhibits inhibitory effects on certain enzymes and receptors associated with various diseases. For instance, it has demonstrated potential as an antagonist for specific ion channels or as an inhibitor for key metabolic enzymes. These findings underscore its significance as a lead compound in drug discovery efforts.
The versatility of 3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid extends beyond its direct application as a therapeutic agent. It can also serve as a valuable intermediate in the synthesis of more complex molecules. By leveraging its structural features, chemists can design derivatives that exhibit enhanced binding affinity or improved pharmacokinetic profiles. This modular approach to drug design is particularly appealing in modern pharmaceutical research.
The role of computational chemistry and molecular modeling has been pivotal in understanding the interactions between 3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid and biological targets. These tools allow researchers to predict binding affinities, identify key interaction sites, and optimize molecular structures before conducting experimental validation. Such simulations have accelerated the drug discovery process and reduced the reliance on trial-and-error experimentation.
In conclusion, 3-[3-(Dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid (CAS No. 1261973-24-3) represents a significant advancement in pharmaceutical chemistry. Its unique structure and multifaceted functionalities make it a promising candidate for further investigation and development. As research continues to uncover new applications and therapeutic potentials, this compound is poised to play a crucial role in addressing unmet medical needs.
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